4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
Description
4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a pyrazolone derivative featuring a benzonitrile substituent at the 4-position of the pyrazolone ring. Its molecular formula is C₁₆H₁₁N₃O, as confirmed by high-resolution mass spectrometry (HRMS) data . Key spectral characteristics include:
- 1H NMR (400 MHz, CDCl₃): δ 8.19–8.17 (m, 2H), 7.78–7.76 (m, 2H), 7.71–7.70 (m, 2H), 7.49–7.45 (m, 3H) .
- 13C NMR (100 MHz, CDCl₃): Notable signals at δ 170.5 (C=O), 155.6 (C≡N), and aromatic carbons between δ 118–141 .
Discrepancies in literature data are noted: One study reports HRMS [M+H]⁺ as 262.0980 (calc.) and 262.0896 (found) , while another cites [M+H]⁺ as 281.0926 (calc.) and 281.0917 (found), likely due to differing synthesis protocols or analytical conditions .
Properties
IUPAC Name |
4-(5-oxo-3-phenyl-4H-pyrazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-11-12-6-8-14(9-7-12)19-16(20)10-15(18-19)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDROXHDSAMXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Scientific Research Applications
4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomer: 3-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile
This analog differs only in the position of the benzonitrile group (3- vs. 4-substitution). Key distinctions include:
- Crystal Structure: The 3-cyano derivative crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.6683 Å, b = 17.8013 Å, c = 9.7574 Å, and β = 106.5° . Dihedral angles between the pyrazolone ring and the 3-cyanobenzene/benzene rings are 4.97° and 9.91°, respectively, indicating reduced planarity compared to the 4-cyano isomer .
Table 1: Structural and Spectral Comparison
Fluorophenyl and Pyridine Derivatives
The compound 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile demonstrates how substituent modifications enhance bioactivity:
- Structural Features : Incorporation of a 4-fluorophenyl group and pyridine ring increases polarity and hydrogen-bonding capacity.
- Crystallography : Refined using SHELXL , this derivative shows a data-to-parameter ratio of 12.5 and low R-factor (0.038), confirming structural precision .
- Implications : Fluorine and pyridine moieties often improve pharmacokinetic properties, such as metabolic stability and target binding .
Discrepancies in Literature Data
Conflicting HRMS and NMR data for the 4-cyano isomer highlight the need for standardized synthesis and characterization protocols:
- HRMS Variance : Two studies report differing molecular ions (262.0896 vs. 281.0917), possibly due to impurities or alternative synthetic pathways .
- 13C NMR Shifts : reports a signal at δ 17.5 (unlikely for this structure), while aligns with expected carbonyl (δ 170.5) and nitrile (δ 155.6) signals .
Biological Activity
4-(5-Oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews existing research on its biological properties, including anticancer activity and other pharmacological effects.
Chemical Structure
The compound has the following chemical structure:
- Molecular Formula : C16H11N3O
- Molecular Weight : 261.28 g/mol
- CAS Number : 118049-54-0
Anticancer Properties
Research indicates that compounds similar to this compound are being investigated for their anticancer properties. For instance, studies have shown that derivatives of pyrazolone exhibit significant cytotoxic effects against various cancer cell lines:
| Compound Type | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Pyrazolone Derivative | MCF-7 (breast cancer) | 0.65 | |
| Pyrazolone Derivative | HeLa (cervical cancer) | 2.41 | |
| Similar Compound | U937 (monocytic leukemia) | <1.0 |
These findings suggest that the pyrazolone core may be crucial for inducing apoptosis in cancer cells.
The proposed mechanism of action for pyrazolone derivatives includes:
- Induction of Apoptosis : Flow cytometry assays have indicated that these compounds can induce apoptosis in a dose-dependent manner.
- Inhibition of Key Proteins : Western blot analysis revealed increased levels of p53 and caspase-3 cleavage, which are indicators of apoptotic pathways being activated.
- Hydrophobic Interactions : Molecular docking studies suggest strong hydrophobic interactions between the aromatic rings of these compounds and amino acid residues in target receptors, similar to established anticancer drugs like Tamoxifen .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity :
- Inhibition Studies :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzonitrile?
- Methodological Answer : The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, hydrazine hydrochloride reacts with 4-cyanophenyl-substituted enones under reflux conditions in ethanol or acetic acid, followed by cyclization to form the pyrazoline core. Purification is achieved via column chromatography (CH₂Cl₂:MeOH gradients) . Optimization of reaction conditions (e.g., solvent, temperature) is critical to improving yields, which range from 24% to moderate levels depending on substituent reactivity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses Agilent Xcalibur diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Structure solution and refinement rely on SHELX programs (e.g., SHELXL-97 for refinement, SHELXS for direct methods). Key parameters include R-factors (e.g., R₁ = 0.048, wR₂ = 0.119) and Z-values (e.g., Z = 4 for monoclinic P2₁/c space groups). Intramolecular interactions (C–H···N/O) are validated using OLEX2 graphical interfaces .
Q. What spectroscopic techniques are utilized for characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for the pyrazoline proton (δ ~5.50 ppm, dd) and benzonitrile carbons (δ ~119–133 ppm) confirm regiochemistry .
- FT-IR : Stretching frequencies for C≡N (~2220 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) validate functional groups .
- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z = 347.9) confirm molecular weight .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., bond angles, torsion angles) be resolved during refinement?
- Methodological Answer : Discrepancies arise from thermal motion or disorder. SHELXL’s restraints (e.g., DFIX, DANG) constrain bond lengths/angles to chemically reasonable values. For torsional mismatches (e.g., dihedral angles between pyrazoline and phenyl rings), Hirshfeld surface analysis identifies weak intermolecular forces (e.g., π-π stacking) that may distort geometry. Validation tools like PLATON check for missed symmetry or twinning .
Q. What computational approaches predict the compound’s biological activity and binding modes?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., SARS-CoV-2 main protease, PDB:6XBH). Docking grids centered on catalytic residues (e.g., His41/Cys145) assess binding affinities (ΔG values) .
- DFT Calculations : Gaussian09 optimizes geometries at B3LYP/6-31G(d) levels. Frontier molecular orbitals (HOMO/LUMO) predict reactivity, while global descriptors (e.g., electronegativity, chemical potential) correlate with anti-corrosion or photovoltaic applications .
Q. How do structural modifications (e.g., substituent variation) influence anticancer activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogues:
- Dihedral Angles : Planarity between pyrazoline and aryl rings (e.g., 4.97° vs. 9.91°) affects π-stacking with DNA or enzymes .
- Substituent Effects : Electron-withdrawing groups (e.g., -CN) enhance cytotoxicity by modulating redox potential. In vitro assays (MTT, apoptosis markers) validate IC₅₀ shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
